

# Spectroscopic Profile of 2-Nitro-4-(trifluoromethyl)phenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethyl)phenol

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This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-Nitro-4-(trifluoromethyl)phenol** (CAS No: 400-99-7), a significant compound in synthetic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

## Spectroscopic Data Summary

The empirical formula for **2-Nitro-4-(trifluoromethyl)phenol** is  $C_7H_4F_3NO_3$ , with a molecular weight of 207.11 g/mol.<sup>[1][2]</sup> The structural and spectroscopic data presented below are essential for the unambiguous identification and quality control of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-Nitro-4-(trifluoromethyl)phenol**. The data provided here are based on spectra available from commercial suppliers.<sup>[1]</sup>

### <sup>1</sup>H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	-	-	Aromatic Protons
Data not available	-	-	Phenolic Proton (OH)

#### <sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
Data not available	Aromatic Carbons
Data not available	Carbonyl Carbon
Data not available	Trifluoromethyl Carbon

Note: Specific chemical shift and coupling constant data for <sup>1</sup>H and <sup>13</sup>C NMR are not publicly available in comprehensive databases. The information is noted as existing from sources such as Sigma-Aldrich Co. LLC.[1]

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Nitro-4-(trifluoromethyl)phenol** reveals key functional groups present in the molecule. The data presented is consistent with spectra obtained via Fourier-Transform Infrared (FT-IR) spectroscopy.[1]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data not available	-	O-H stretch (Phenol)
Data not available	-	C-H stretch (Aromatic)
Data not available	-	C=C stretch (Aromatic)
Data not available	-	N-O stretch (Nitro group)
Data not available	-	C-F stretch (Trifluoromethyl group)

Note: While the existence of FT-IR spectra is documented, a detailed peak list with intensities is not readily available in public databases. The data is noted as existing from sources such as Bio-Rad Laboratories, Inc. and TCI Chemicals India Pvt. Ltd.[1]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2-Nitro-4-(trifluoromethyl)phenol**. The following data is based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

m/z	Relative Intensity	Possible Fragment
207	Data not available	[M] <sup>+</sup> (Molecular Ion)
161	Data not available	[M-NO <sub>2</sub> ] <sup>+</sup>
137	Data not available	Further fragmentation
113	Data not available	Further fragmentation

Note: The fragmentation pattern is based on data available from the NIST Mass Spectrometry Data Center.[1] Detailed relative intensities are not publicly listed.

## Experimental Protocols

The following are detailed methodologies that can be employed to acquire the spectroscopic data for **2-Nitro-4-(trifluoromethyl)phenol**.

### NMR Spectroscopy

Sample Preparation:

- Dissolve 10-20 mg of **2-Nitro-4-(trifluoromethyl)phenol** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Pulse Program: Standard zg30
- Number of Scans: 16
- Relaxation Delay: 2.0 s
- Spectral Width: 20 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

#### <sup>13</sup>C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Pulse Program: Standard zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Reference: CDCl<sub>3</sub> at 77.16 ppm

## FT-IR Spectroscopy

- Instrument: FT-IR Spectrometer with a Diamond ATR accessory
- Mode: Attenuated Total Reflectance (ATR)

- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Sample Preparation: A small amount of the liquid sample is placed directly on the ATR crystal.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

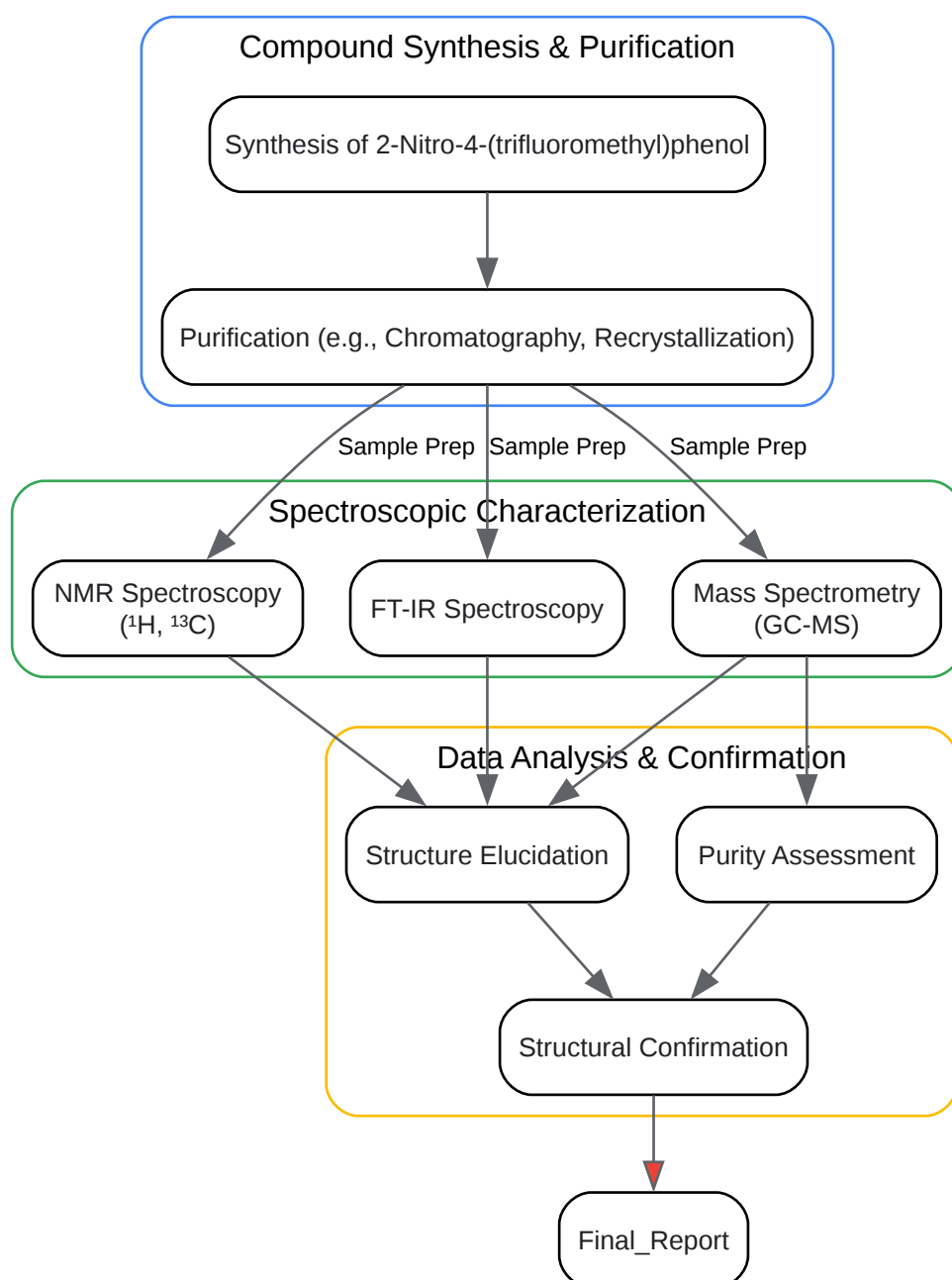
## Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer
- Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness) or equivalent
- Injector Temperature: 250  $^{\circ}\text{C}$
- Oven Program:
  - Initial temperature: 100  $^{\circ}\text{C}$ , hold for 2 min
  - Ramp: 10  $^{\circ}\text{C}/\text{min}$  to 280  $^{\circ}\text{C}$
  - Hold at 280  $^{\circ}\text{C}$  for 5 min
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: 40-400 m/z
- Source Temperature: 230  $^{\circ}\text{C}$
- Quadrupole Temperature: 150  $^{\circ}\text{C}$

- Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2-Nitro-4-(trifluoromethyl)phenol**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-Nitro-4-(trifluoromethyl)phenol**.

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## References

- 1. 2-Nitro-4-(trifluoromethyl)phenol | C<sub>7</sub>H<sub>4</sub>F<sub>3</sub>NO<sub>3</sub> | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]
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